molecular formula C12H14O4 B2383916 Methyl 2-methyl-5-(oxiran-2-ylmethoxy)benzoate CAS No. 2411278-74-3

Methyl 2-methyl-5-(oxiran-2-ylmethoxy)benzoate

Cat. No.: B2383916
CAS No.: 2411278-74-3
M. Wt: 222.24
InChI Key: DDXCNRJHJICHKM-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(oxiran-2-ylmethoxy)benzoate is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of an oxirane (epoxide) ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-(oxiran-2-ylmethoxy)benzoate typically involves the reaction of 2-methyl-5-hydroxybenzoic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(oxiran-2-ylmethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can open the epoxide ring under mild conditions.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted glycols.

Scientific Research Applications

Methyl 2-methyl-5-(oxiran-2-ylmethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-(oxiran-2-ylmethoxy)benzoate involves the reactivity of the epoxide ring. The epoxide ring can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis and polymer chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    2-[(Oxiran-2-ylmethoxy)methyl]furan: Similar structure with a furan ring instead of a benzoate ester.

    Methyl 4-[(oxiran-2-yl)methoxy]benzoate: Similar structure with the epoxide ring attached to the para position of the benzoate ester.

Uniqueness

Methyl 2-methyl-5-(oxiran-2-ylmethoxy)benzoate is unique due to the specific positioning of the epoxide ring and the methyl group on the benzoate ester. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

methyl 2-methyl-5-(oxiran-2-ylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8-3-4-9(15-6-10-7-16-10)5-11(8)12(13)14-2/h3-5,10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXCNRJHJICHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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